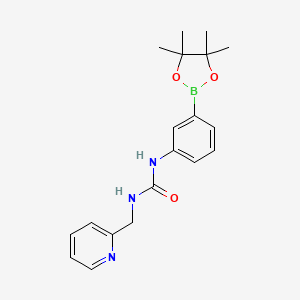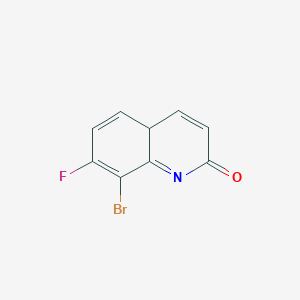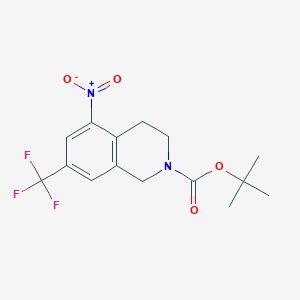
tert-butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a trifluoromethyl group, a nitro group, and an isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, introduction of the trifluoromethyl group, and nitration. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
tert-Butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The trifluoromethyl group can be involved in radical reactions.
Substitution: The isoquinoline core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the isoquinoline core.
科学的研究の応用
tert-Butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of tert-butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
tert-Butyl7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the nitro group, resulting in different chemical properties and reactivity.
tert-Butyl7-(trifluoromethyl)-5-nitroisoquinoline-2(1H)-carboxylate: Lacks the dihydro component, affecting its stability and reactivity.
Uniqueness
tert-Butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate is unique due to the combination of its trifluoromethyl, nitro, and isoquinoline groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
625126-84-3 |
|---|---|
分子式 |
C15H17F3N2O4 |
分子量 |
346.30 g/mol |
IUPAC名 |
tert-butyl 5-nitro-7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H17F3N2O4/c1-14(2,3)24-13(21)19-5-4-11-9(8-19)6-10(15(16,17)18)7-12(11)20(22)23/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
HKWBNWMWKVRYLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B12334699.png)

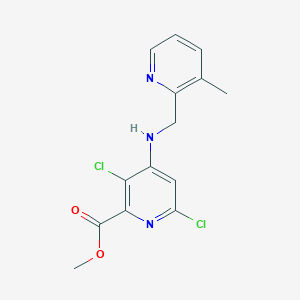
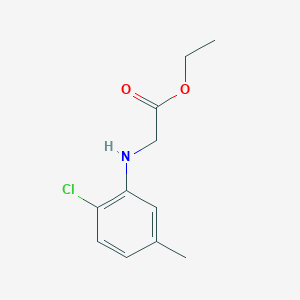
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,3-diazinane-2,4-dione](/img/structure/B12334724.png)
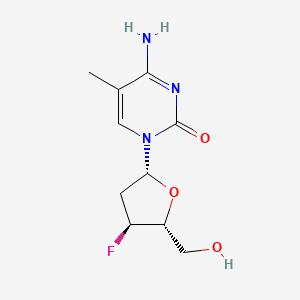
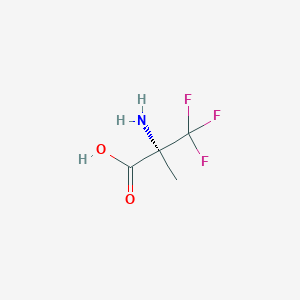
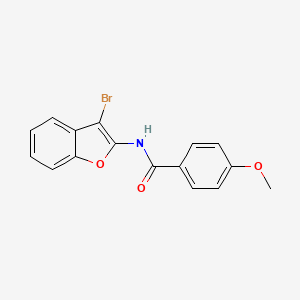
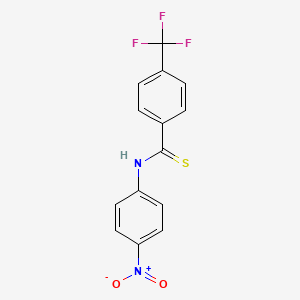
![2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12334762.png)
![3-Pyrrolidinecarboxylic acid, 4-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-1-(phenylmethyl)-, ethyl ester, (3R,4R)-](/img/structure/B12334770.png)
